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Compound of Interest

Compound Name: Di-tert-butyl disulfide

Cat. No.: B089511

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Di-
tert-butyl disulfide ((CH3)sCSSC(CHs)s), a common organosulfur compound. The information
presented herein is essential for the structural elucidation, identification, and quality control of
this compound in research and development settings. This document details its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, and
Mass Spectrometry analysis of Di-tert-butyl disulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data for Di-tert-butyl Disulfide

Chemical Shift . . .

Multiplicity Integration Assignment Solvent
(6) [ppm]
1.311 Singlet 18H (CH3)sC- CDCls

Table 2: 13C NMR Spectroscopic Data for Di-tert-butyl Disulfide
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Chemical Shift (8) [ppm] Assignment Solvent
45.4 -S-C(CHs3)3 CDCls
30.9 -C(CH3)s CDClIs

Infrared (IR) Spectroscopy

Due to the lack of publicly available, specific peak data, a representative set of expected IR
absorption bands for a molecule with tert-butyl and disulfide functionalities is provided. The
disulfide (S-S) stretch is typically weak and may be difficult to observe.

Table 3: Characteristic Infrared Absorption Bands for Di-tert-butyl Disulfide

Wavenumber (cm—?) Intensity Assignment

~2965 Strong C-H stretch (sp® asymmetric)

~2870 Medium C-H stretch (sp3 symmetric)

~1460 Medium C-H bend (asymmetric)

1365 Strong C-H bend. (sjymmetric,
characteristic of tert-butyl)

~1215 Medium C-C stretch

~500-400 Weak S-S stretch

Mass Spectrometry (MS)

The mass spectrum of Di-tert-butyl disulfide is characterized by a distinct molecular ion peak
and a prominent base peak resulting from the stable tert-butyl cation.

Table 4: Mass Spectrometry Data (Electron lonization) for Di-tert-butyl Disulfide
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Mass-to-Charge Ratio
(m/z)

Relative Intensity

Assignment

178 Moderate [M]* (Molecular lon)

121 Moderate [M - CaHo]*

91 Low [CaHeS]*

57 100% (Base Peak) [CaHo]* (tert-butyl cation)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented. These protocols are intended as a guide and may require optimization based

on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Dissolve 5-10 mg of Di-tert-butyl disulfide in approximately 0.7 mL of deuterated

chloroform (CDCIs).

o Add a small amount of tetramethylsilane (TMS) as an internal reference (& = 0.00 ppm).

o Transfer the solution to a 5 mm NMR tube.

* 'H NMR Spectroscopy:

o Spectrometer: 300 MHz NMR Spectrometer.

o Acquisition Parameters:

= Number of scans: 16

» Relaxation delay: 1.0 s

= Pulse width: 30°
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» Spectral width: -2 to 12 ppm

o Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired free induction decay (FID).

e 13C NMR Spectroscopy:
o Spectrometer: 75 MHz NMR Spectrometer (corresponding to a 300 MHz tH frequency).
o Acquisition Parameters:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse program: Proton-decoupled

Spectral width: -10 to 220 ppm

o Processing: Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small drop of neat Di-tert-butyl disulfide liquid directly onto the ATR crystal.
o Data Acquisition:

o Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer equipped with a diamond
or germanium ATR accessory.

o Acquisition Parameters:
» Resolution: 4 cm~1
= Number of scans: 32

» Spectral range: 4000 - 400 cm™1
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o Processing: A background spectrum of the clean, empty ATR crystal should be acquired
and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

e Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography (GC-MS).

o Data Acquisition (Electron lonization - El):

o Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

[¢]

lonization Method: Electron lonization (EI).

[¢]

lonization Energy: 70 eV.

o Mass Range: m/z 40-400.

Visualizations
Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic
molecule like Di-tert-butyl disulfide using the spectroscopic techniques described.
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Caption: Logical workflow for structural elucidation.

Relationship Between Spectroscopic Data and
Molecular Structure

This diagram shows how the different pieces of spectroscopic data relate to the specific

structural features of Di-tert-butyl disulfide.
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Spectroscopic Data
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Caption: Data to structure correlation.

 To cite this document: BenchChem. [Spectroscopic Data of Di-tert-butyl Disulfide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b08951 1#spectroscopic-data-nmr-ir-ms-for-di-tert-

butyl-disulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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